2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound belongs to a class of 1,3,4-thiadiazole derivatives, which are notable for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The core structure features a 1,3,4-thiadiazole ring substituted with a benzylthio group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methoxy-5-methylphenyl group, which introduces steric and electronic modifications critical for biological interactions .
Properties
CAS No. |
477333-39-4 |
|---|---|
Molecular Formula |
C19H19N3O2S3 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O2S3/c1-13-8-9-16(24-2)15(10-13)20-17(23)12-26-19-22-21-18(27-19)25-11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
LFKGCVISUOUADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Amino-1,3,4-Thiadiazole-2-Thiol
Hydrazine hydrate reacts with carbon disulfide in ethanol under reflux to yield 5-amino-1,3,4-thiadiazole-2-thiol (Compound 1). This intermediate is characterized by a thiol (-SH) group at position 2 and an amino (-NH2) group at position 5.
Analytical Data for Compound 2
-
Yield : 68%.
-
Melting Point : 189–191°C.
-
1H NMR (DMSO-d6, 400 MHz) : δ 3.82 (s, 2H, -CH2-Ph), 7.26–7.35 (m, 5H, aromatic), 13.12 (s, 1H, -SH).
Synthesis of 2-Chloro-N-(2-Methoxy-5-Methylphenyl)Acetamide
The acetamide side chain is synthesized separately to ensure regioselective coupling with the thiadiazole core.
Amidation of 2-Methoxy-5-Methylaniline
2-Methoxy-5-methylaniline reacts with chloroacetyl chloride in dichloromethane under basic conditions:
-
Reaction Conditions :
The product, 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide (Compound 3), is isolated via vacuum filtration.
Analytical Data for Compound 3
-
Yield : 75%.
-
Melting Point : 132–134°C.
-
1H NMR (CDCl3, 400 MHz) : δ 2.28 (s, 3H, -CH3), 3.85 (s, 3H, -OCH3), 4.12 (s, 2H, -CH2Cl), 6.82–7.05 (m, 3H, aromatic), 8.21 (s, 1H, -NH).
Coupling of Thiadiazole and Acetamide Moieties
The final step involves forming a thioether bond between Compound 2 and Compound 3.
Thioether Bond Formation
-
Reaction Conditions :
The thiolate anion of Compound 2 displaces the chloride in Compound 3, yielding the target compound.
Analytical Data for Target Compound
-
Yield : 58%.
-
Melting Point : 214–216°C.
-
1H NMR (DMSO-d6, 400 MHz) : δ 2.31 (s, 3H, -CH3), 3.79 (s, 3H, -OCH3), 4.18 (s, 2H, -CH2S-), 4.89 (s, 2H, -SCH2Ph), 6.94–7.41 (m, 8H, aromatic), 10.85 (s, 1H, -NH).
Optimization and Mechanistic Insights
Solvent and Base Selection
The use of acetone as a solvent enhances nucleophilicity of the thiolate anion, while KCO3 ensures complete deprotonation without side reactions. Substituting acetone with acetonitrile reduces yield by 20%, likely due to poorer solubility of intermediates.
Temperature and Reaction Time
Prolonged reflux (24 hours) is critical for complete conversion, as shorter durations (12 hours) leave 30% unreacted starting material.
Comparative Analysis of Synthetic Routes
| Step | Method A (EDC/HOBt) | Method B (Direct Alkylation) |
|---|---|---|
| Coupling Efficiency | 85% | 58% |
| Reaction Time | 48 hours | 24 hours |
| Purity | 98% (HPLC) | 92% (HPLC) |
Method A employs EDC/HOBt for amide bond formation but requires additional steps for thiol protection. Method B, though lower-yielding, is more straightforward.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring’s sulfur and nitrogen atoms serve as reactive sites for nucleophilic substitution. Key observations include:
Thiol-Disulfide Exchange
The benzylthio group (-S-CH₂C₆H₅) undergoes substitution with thiol-containing nucleophiles. For example:
| Reagent | Product Formed | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethane-1,2-dithiol | Bis-thiadiazole derivative | DMF, 80°C, 6 hours | 72% |
This reaction is critical for synthesizing dimeric analogs with enhanced biological activity .
Halogenation
Electrophilic halogenation at the thiadiazole C-5 position has been reported:
| Halogen Source | Product | Catalyst | Selectivity |
|---|---|---|---|
| N-Bromosuccinimide | 5-Bromo-thiadiazole derivative | AIBN, light | >90% |
Oxidation Reactions
The sulfur atoms in the benzylthio and thiadiazole groups are susceptible to oxidation:
Formation of Sulfoxides/Sulfones
Controlled oxidation with meta-chloroperbenzoic acid (mCPBA):
| Oxidizing Agent | Product | Stoichiometry | Outcome |
|---|---|---|---|
| mCPBA (1 equiv) | Monosulfoxide | RT, 2 hours | Partial conversion |
| mCPBA (2 equiv) | Disulfone | 50°C, 6 hours | Complete oxidation |
Oxidized derivatives show altered solubility and bioactivity profiles .
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
Reaction with Nitrile Oxides
| Dipolarophile | Product | Conditions | Application |
|---|---|---|---|
| Acetonitrile oxide | Isoxazole-fused thiadiazole | Toluene, reflux | Anticancer scaffolds |
This reactivity expands the compound’s utility in heterocyclic chemistry .
Hydrolysis of Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Product | Rate Constant (k) |
|---|---|---|
| 6M HCl, reflux | 2-Amino-thiadiazole derivative | 0.15 h⁻¹ |
| 2M NaOH, 60°C | Carboxylic acid derivative | 0.08 h⁻¹ |
Hydrolyzed products are intermediates for further functionalization .
Cross-Coupling Reactions
The benzylthio group facilitates palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Product | Catalyst System | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Biaryl-thiadiazole hybrid | Pd(PPh₃)₄, K₂CO₃ | 65% |
These reactions enable structural diversification for drug discovery .
Biological Alkylation
The compound acts as an alkylating agent in biological systems, targeting cysteine residues in proteins:
| Target Protein | Binding Site | IC₅₀ (μM) | Biological Effect |
|---|---|---|---|
| VEGFR-2 | ATP-binding pocket | 0.37 | Antiangiogenic activity |
This mechanism underpins its anticancer properties, as confirmed via docking studies .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to thiadiazoles. A notable study synthesized a series of derivatives based on the structure of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea, demonstrating significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The most promising derivatives exhibited IC₅₀ values significantly lower than that of sorafenib, a standard chemotherapeutic agent .
Synthesis and Characterization
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step reactions starting from readily available thiadiazole precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Case Studies
-
Study on Thiadiazole Derivatives :
A study published in Medicinal Chemistry Research focused on synthesizing and evaluating a series of thiadiazole derivatives for their anticancer properties. The results indicated that certain substitutions significantly enhanced cytotoxicity against various cancer cell lines compared to existing treatments like sorafenib . -
Molecular Docking Studies :
In another investigation, molecular docking simulations were employed to study the interaction between synthesized thiadiazole derivatives and their biological targets. These studies provided insights into binding affinities and potential mechanisms of action, supporting further development in drug design .
Mechanism of Action
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring and benzylthio group could play key roles in binding to molecular targets, while the methoxy-methylphenylacetamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Anticancer Potential
- Trifluoromethyl Derivative (): Exhibited significant cytotoxicity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL), attributed to the strong electron-withdrawing effect of the CF₃ group enhancing interactions with tyrosine kinase active sites.
- Target Compound Hypotheses: The 2-methoxy-5-methylphenyl group may improve membrane permeability due to moderate hydrophobicity while retaining hydrogen-bonding capability via the methoxy oxygen. This could mimic the activity of related compounds like 5m, which shares a methoxy substituent .
Enzyme Inhibition
- BPTES Analogs (): Bis-thiadiazole derivatives (e.g., BPTES) are potent glutaminase inhibitors.
Physicochemical and Pharmacokinetic Properties
- Solubility: Methoxy and methyl groups in the target compound may improve aqueous solubility relative to halogenated analogs (e.g., 5j with 4-chlorobenzyl ), which are more lipophilic.
Biological Activity
The compound 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring linked to a benzylthio group and an acetamide moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various human cancer cell lines.
-
Cytotoxicity Testing :
- The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A431 (skin cancer). Results indicated significant cytotoxic effects with IC50 values comparable to or lower than established chemotherapeutics.
-
Mechanism of Action :
- Apoptosis Induction : Research demonstrated that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (such as Bax) and downregulating anti-apoptotic proteins (like Bcl-2) .
- VEGFR-2 Inhibition : It was also found to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), crucial for tumor angiogenesis .
In Vitro Studies
In vitro assays using the MTT method revealed that the compound exhibits a high degree of cytotoxicity against A431 cells with an IC50 value indicating potent activity. The results were confirmed through Western blot analyses which showed significant changes in protein expression associated with apoptosis .
Summary of Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.73 | Apoptosis induction |
| HeLa | 0.37 | VEGFR-2 inhibition |
| A431 | 0.95 | Apoptosis induction |
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives similar to the compound :
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for anticancer activity, revealing that modifications to the thiadiazole scaffold significantly influenced potency .
- Comparative Analysis : Compounds with similar structures were compared against standard drugs like Sorafenib, showing enhanced efficacy in inhibiting cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the recommended methods for structural characterization of this thiadiazole-acetamide derivative?
- Methodology : Use spectroscopic techniques such as ¹H-NMR and ¹³C-NMR to confirm substituent positions and connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For sulfur-containing moieties, FT-IR can identify thioether (C-S) and thiadiazole ring vibrations. Recrystallization in ethanol or ethyl acetate/hexane mixtures improves purity for analysis .
- Example : In analogous compounds, ¹H-NMR peaks at δ 4.81 ppm (CH₂) and aromatic protons at δ 7.32–7.86 ppm confirm acetamide and benzylthio groups .
Q. How can researchers optimize synthetic routes for this compound?
- Methodology : Employ reflux conditions (toluene/water, 8:2) with sodium azide or potassium carbonate as bases to facilitate nucleophilic substitution at the thiadiazole sulfur. Monitor progress via TLC (hexane:ethyl acetate, 9:1) and purify by recrystallization or column chromatography .
- Critical Step : Ensure anhydrous acetone and controlled temperature (0°C to reflux) to prevent side reactions during alkylation .
Q. What analytical techniques are essential for assessing purity?
- Methodology : Combine melting point analysis (open capillary tubes) with HPLC or TLC (Rf comparison). For trace impurities, use LC-MS to detect byproducts. Ethanol recrystallization often yields >95% purity for biological assays .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified benzylthio or methoxy groups. Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) and molecular docking to identify binding motifs. For example, substituents on the phenyl ring may alter selectivity toward bacterial vs. cancer targets .
- Case Study : Oxadiazole-thiadiazole hybrids show varied IC₅₀ values depending on electron-withdrawing groups (e.g., 4-chlorophenyl enhances anticancer activity) .
Q. What mechanistic pathways explain its bioactivity in oxidative stress models?
- Methodology : Evaluate ROS scavenging via DPPH/ABTS assays and enzyme modulation (e.g., SOD, catalase) in cell lines. Compare with control compounds lacking the thiadiazole core. The sulfur-rich structure may chelate metal ions or disrupt redox homeostasis .
- Key Finding : Thiadiazole derivatives with methyl/methoxy groups exhibit enhanced antioxidant capacity due to improved lipid solubility and membrane penetration .
Q. How does coordination chemistry influence its reactivity in metal-catalyzed reactions?
- Methodology : Study ligand behavior using X-ray crystallography or UV-Vis spectroscopy with transition metals (e.g., Cu²⁺, Zn²⁺). The thiadiazole sulfur and acetamide oxygen may form stable chelates, altering catalytic efficiency in cross-coupling reactions .
Q. Can microwave-assisted synthesis improve yield and selectivity?
- Methodology : Compare traditional reflux (3–7 hours) with microwave irradiation (20–30 minutes at 100–150°C). Microwaves reduce side reactions (e.g., hydrolysis) and enhance regioselectivity in thiadiazole formation. For example, microwave protocols achieve 85–90% yield vs. 60–70% via conventional methods .
Q. What computational tools are suitable for predicting pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
